molecular formula C28H30N4O B1662523 SB-277011 CAS No. 215803-78-4

SB-277011

Katalognummer: B1662523
CAS-Nummer: 215803-78-4
Molekulargewicht: 438.6 g/mol
InChI-Schlüssel: OLWRVVHPJFLNPW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

SB-277011, auch bekannt als SB-277011A, ist ein potenter und selektiver Dopamin-D3-Rezeptor-Antagonist. Es ist hochselektiv für Dopamin-D3-Rezeptoren gegenüber Dopamin-D2-Rezeptoren und zeigt keine partielle Agonistenaktivität.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von SB-277011 umfasst mehrere Schritte, beginnend mit der Herstellung des Schlüsselzwischenprodukts, trans-N-[4-[2-(6-Cyano-3,4-dihydroisochinolin-2-yl)ethyl]cyclohexyl]-4-chinolincarboxamid. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung organischer Lösungsmittel und Katalysatoren, um die Bildung des gewünschten Produkts zu erleichtern .

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für this compound sind darauf ausgelegt, Ausbeute und Reinheit zu optimieren und gleichzeitig Kosten und Umweltauswirkungen zu minimieren. Diese Verfahren umfassen oft die großtechnische Synthese unter Verwendung von Batch- oder kontinuierlichen Fließreaktoren, gefolgt von Reinigungsschritten wie Kristallisation oder Chromatographie, um das Endprodukt zu isolieren .

Analyse Chemischer Reaktionen

Arten von Reaktionen

SB-277011 durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Reaktionsbedingungen beinhalten typischerweise kontrollierte Temperaturen, Drücke und pH-Werte, um das gewünschte Ergebnis zu gewährleisten .

Hauptprodukte

Die bei diesen Reaktionen gebildeten Hauptprodukte hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann beispielsweise die Oxidation zu oxidierten Derivaten führen, während Substitutionsreaktionen eine Vielzahl substituierter Analoga erzeugen können .

Wissenschaftliche Forschungsanwendungen

Addiction Treatment

Cocaine and Nicotine Dependency
SB-277011A has been extensively researched for its effects on cocaine and nicotine addiction. Studies demonstrate that this compound can reverse the rewarding effects of these substances, making it a potential therapeutic agent for addiction management.

  • Mechanism of Action : SB-277011A selectively antagonizes D3 receptors, which play a crucial role in the reward pathways associated with drug addiction. By blocking these receptors, the compound may reduce the reinforcing effects of drugs like cocaine and nicotine, thereby decreasing drug-seeking behavior.

Table 1: Effects of SB-277011A on Drug-Seeking Behavior

SubstanceDose (mg/kg)Effect on Drug-Seeking Behavior
Cocaine1 - 10Inhibits self-administration; reduces craving
Nicotine3 - 10Blocks cue-induced reinstatement of seeking behavior
Methamphetamine12Attenuates METH-enhanced brain stimulation response

Case Study Insights
In a study examining the effects of SB-277011A on methamphetamine (METH) exposure, pretreatment with 12 mg/kg significantly reduced METH-enhanced brain stimulation reward (BSR), indicating its effectiveness in mitigating stimulant-induced reward pathways .

Treatment of Schizophrenia

SB-277011A is also being explored for its potential use in treating schizophrenia, particularly in patients with comorbid substance use disorders. The selective blockade of D3 receptors may help alleviate some symptoms associated with schizophrenia without exacerbating side effects commonly linked to antipsychotic medications.

  • Potential Benefits : The compound's ability to modulate dopaminergic activity could provide therapeutic benefits in managing both psychotic symptoms and addictive behaviors in these patients.

Neuropharmacological Research

The pharmacokinetics and receptor occupancy of SB-277011A have been studied using positron emission tomography (PET) imaging. These studies have shown dose-dependent decreases in dopamine D3 receptor binding following administration of SB-277011A, confirming its action on the target receptors .

Table 2: D3 Receptor Occupancy Following SB-277011A Administration

Dose (mg/kg)Binding Reduction (%)Brain Regions Affected
213SN & VTA > thalamus > GP > VST > caudate > putamen
520Similar pattern across regions

Implications for Future Research

The research surrounding SB-277011A indicates several avenues for future exploration:

  • Long-term Efficacy : Studies assessing the long-term effects of SB-277011A on relapse rates in addiction models.
  • Combination Therapies : Investigating its use alongside other therapeutic agents to enhance treatment outcomes in dual diagnosis patients.
  • Side Effects Profile : Further research is needed to understand the potential side effects, particularly concerning tardive dyskinesia in patients already receiving antipsychotic treatment .

Wirkmechanismus

SB-277011 exerts its effects by selectively antagonizing dopamine D3 receptors. This action blocks the binding of dopamine to these receptors, thereby modulating the dopaminergic signaling pathways involved in reward and addiction. The compound’s high selectivity for dopamine D3 receptors over dopamine D2 receptors makes it particularly useful in studying the specific roles of these receptors in various physiological and pathological processes .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit

SB-277011 ist einzigartig aufgrund seiner hohen Selektivität für Dopamin-D3-Rezeptoren und seiner fehlenden partiellen Agonistenaktivität. Dies macht es zu einem wertvollen Werkzeug, um die spezifischen Rollen von Dopamin-D3-Rezeptoren ohne die verwirrenden Auswirkungen einer partiellen Agonismus zu untersuchen. Darüber hinaus erhöhen seine Fähigkeit, die Blut-Hirn-Schranke zu überwinden, und seine hohe orale Bioverfügbarkeit seine Nützlichkeit sowohl in der Forschung als auch in potenziellen therapeutischen Anwendungen .

Biologische Aktivität

SB-277011, also known as SB-277011A, is a selective antagonist of the dopamine D3 receptor, which has garnered attention for its potential therapeutic applications in addiction and other neuropsychiatric disorders. This compound exhibits high affinity for the D3 receptor, demonstrating significant selectivity over other dopamine receptor subtypes and various other receptors.

Affinity and Selectivity

SB-277011A demonstrates a high binding affinity for the human dopamine D3 receptor (pKi ≈ 7.95) and shows over 100-fold selectivity against the D2 receptor and more than 66 other receptors, enzymes, and ion channels. This selectivity is crucial for minimizing off-target effects associated with non-selective dopamine antagonists .

The primary mechanism of SB-277011A involves blocking the D3 receptors in the brain, which plays a significant role in modulating dopaminergic signaling related to reward pathways. In vivo studies have shown that administration of SB-277011A can reverse drug-induced alterations in dopamine efflux in specific brain regions, notably the nucleus accumbens, without affecting locomotor activity or inducing catalepsy .

Pharmacokinetics

In pharmacokinetic studies, SB-277011A has been shown to penetrate the central nervous system effectively. Its administration leads to dose-dependent reductions in dopamine D3 receptor binding across various brain regions, including the striatum and thalamus .

Addiction Studies

SB-277011A has been evaluated in several animal models for its efficacy in treating substance use disorders:

  • Nicotine Dependence : In studies involving nicotine-enhanced brain stimulation reward (BSR), conditioned locomotor activity (LMA), and conditioned place preference (CPP), SB-277011A demonstrated a dose-dependent reduction in these behaviors, suggesting its potential utility in treating nicotine addiction .
  • Cocaine and Methamphetamine : The compound has also been shown to inhibit self-administration of cocaine and methamphetamine in rats, indicating its potential role in reducing cravings and preventing relapse during withdrawal periods .

Study on Dopamine Receptor Binding

In a study involving primates, SB-277011A was administered at varying doses to observe its impact on [11C]-(1)-PHNO binding, a radioligand used to quantify D3 receptor occupancy. Results indicated that higher doses led to significant reductions in binding across multiple regions of interest (ROI), with the most substantial effects observed in the substantia nigra and ventral tegmental area (SN&VTA) compared to other regions like the caudate and putamen .

Dose (mg/kg)SN&VTA (%)GP (%)Thalamus (%)VST (%)Caudate (%)Putamen (%)
0.5836868402512
2807045218
510287976241

Behavioral Impact Studies

In behavioral assays, SB-277011A was found to significantly reverse prepulse inhibition deficits in isolation-reared rats at specific doses but did not affect spontaneous locomotion or stimulant-induced hyperlocomotion. This suggests that while it can modulate certain behavioral responses related to stress or isolation, it does not broadly disrupt normal motor function .

Eigenschaften

IUPAC Name

N-[4-[2-(6-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]quinoline-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N4O/c29-18-21-5-8-23-19-32(16-13-22(23)17-21)15-12-20-6-9-24(10-7-20)31-28(33)26-11-14-30-27-4-2-1-3-25(26)27/h1-5,8,11,14,17,20,24H,6-7,9-10,12-13,15-16,19H2,(H,31,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLWRVVHPJFLNPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CCN2CCC3=C(C2)C=CC(=C3)C#N)NC(=O)C4=CC=NC5=CC=CC=C45
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10944188
Record name N-(trans-4-(2-(6-Cyano-3,4-dihydro-2(1H)-isoquinolinyl)ethyl)cyclohexyl)-4-quinolinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10944188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215803-78-4
Record name SB 277011
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0215803784
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(trans-4-(2-(6-Cyano-3,4-dihydro-2(1H)-isoquinolinyl)ethyl)cyclohexyl)-4-quinolinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10944188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SB-277011
Reactant of Route 2
Reactant of Route 2
SB-277011
Reactant of Route 3
Reactant of Route 3
SB-277011
Reactant of Route 4
Reactant of Route 4
SB-277011
Reactant of Route 5
Reactant of Route 5
SB-277011
Reactant of Route 6
SB-277011
Customer
Q & A

Q1: What is the primary mechanism of action of SB-277011-A?

A1: this compound-A acts as a selective antagonist at dopamine D3 receptors []. This means it binds to these receptors and blocks the actions of dopamine, preventing downstream signaling.

Q2: Which dopamine receptor subtypes does this compound-A preferentially target?

A2: this compound-A exhibits high selectivity for dopamine D3 receptors over D2 receptors, with at least 100-fold selectivity in binding assays [].

Q3: How does this compound-A impact the activity of midbrain dopamine neurons?

A4: Studies show that this compound-A can alter the activity of both A9 and A10 dopamine neurons in a dose-dependent manner. Acute administration appears to increase the number of spontaneously active neurons, while chronic administration can lead to a decrease in their activity [].

Q4: What are the implications of this compound-A's effects on the Akt/mTOR and MEK/ERK1/2 pathways?

A5: this compound-A has been shown to modulate both the Akt/mTOR and MEK/ERK1/2 pathways in brain regions like the basolateral amygdala and dentate gyrus. These pathways are involved in various cellular processes, including cell growth, survival, and plasticity. Their modulation by this compound-A is thought to contribute to its effects on cocaine-seeking behavior and stress responses [, , ].

Q5: How is this compound-A metabolized in the liver?

A7: this compound-A is primarily metabolized through an NADPH-independent oxidative pathway in the liver, with aldehyde oxidase identified as the major enzyme responsible for its clearance, particularly in primates [].

Q6: Does this compound-A readily cross the blood-brain barrier?

A8: Yes, this compound-A demonstrates good brain penetration, readily crossing the blood-brain barrier to exert its effects within the central nervous system [, ].

Q7: What in vitro models have been used to study this compound-A's activity?

A9: Chinese hamster ovary (CHO) cells transfected with human or rat dopamine D3 and D2 receptors have been widely employed for radioligand binding and functional assays []. Additionally, primary cultures of mouse mesencephalic dopaminergic neurons have been used to investigate this compound-A's neurotrophic effects [].

Q8: What animal models have proven useful in investigating the effects of this compound-A?

A8: Rodent models, particularly rats and mice, have been extensively used. These models include:

  • Drug-seeking behavior: Assessing the effects of this compound-A on reinstatement of cocaine- and nicotine-seeking behavior induced by drug-associated cues or stress [, , , , , ].
  • Motor activity: Examining the impact of this compound-A on spontaneous and agonist-induced changes in locomotor activity [].
  • Seizure models: Evaluating the potential anticonvulsant effects of this compound-A in models of cocaine-induced and kindled seizures [, ].
  • Alcohol consumption: Investigating the effects of this compound-A on voluntary alcohol intake and preference in various rodent models [, , ].

Q9: What behavioral effects of this compound-A have been observed in animal models?

A9: this compound-A has demonstrated several notable effects in preclinical studies:

  • Attenuation of drug seeking: Reduces cue-induced reinstatement of cocaine- and nicotine-seeking behavior, suggesting potential for relapse prevention [, , ].
  • Modulation of motor activity: Shows mixed effects on motor activity, with some studies reporting increases and others decreases or no effect, depending on the species, dose, and experimental conditions [].
  • Anticonvulsant activity: Protects against cocaine-induced seizures and kindling, highlighting a potential role in managing drug-induced seizures [].
  • Reduction of alcohol intake: Decreases voluntary alcohol consumption in some rodent models, suggesting possible benefits for alcohol use disorder [, , ].

Q10: What is the molecular formula and weight of this compound-A?

A12: The molecular formula of this compound-A is C26H26N4O, and its molecular weight is 410.5 g/mol [].

Q11: How does the structure of this compound-A contribute to its selectivity for the dopamine D3 receptor?

A13: The structure-activity relationship (SAR) studies leading to the discovery of this compound-A emphasized the importance of a rigid cyclohexylethyl linker for enhanced D3 selectivity and oral bioavailability []. This linker, along with other structural features, likely contributes to its preferred binding to the D3 receptor subtype.

Q12: What are potential therapeutic applications for this compound-A?

A12: Based on preclinical findings, this compound-A holds promise for various conditions, including:

  • Substance use disorders: Its ability to attenuate drug-seeking behavior suggests potential as a pharmacotherapy for cocaine, nicotine, and alcohol addiction [, , , , ].
  • Schizophrenia: Early research suggested a potential role for D3 antagonists in treating schizophrenia, though further investigation is needed [].
  • Essential tremor: Some evidence points towards a possible therapeutic benefit of D3 receptor modulation in managing essential tremor [].

Q13: What are the limitations of current research on this compound-A?

A13: Despite promising preclinical data, it is crucial to acknowledge the limitations of existing research:

  • Species differences: Significant variations in this compound-A's pharmacokinetics and pharmacodynamics have been observed between species, highlighting the need for caution when extrapolating findings to humans [, ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.